

Azido-PEG35-amine: A Comprehensive Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, specifications, and applications of **Azido-PEG35-amine**, a heterobifunctional discrete PEG (dPEG®) linker. Designed for researchers, scientists, and drug development professionals, this document offers detailed information for the effective use of this versatile reagent in bioconjugation, drug delivery, and other advanced applications.

Core Chemical Properties and Specifications

Azido-PEG35-amine is a high-purity, monodisperse polyethylene glycol derivative featuring a terminal azide group and a primary amine group. The discrete nature of the PEG linker ensures a single, specific molecular weight, providing batch-to-batch consistency crucial for therapeutic and diagnostic development.

There can be variations in the precise number of PEG units for products marketed with similar names. This guide focuses on the well-documented Azido-dPEG®35-amine.

Table 1: General Chemical Properties of Azido-dPEG®35-amine



Property	Value	Citation
Chemical Name	Azido-dPEG®35-amine	[1]
Synonyms	Polyethylene glycol with terminal azide and amine groups	[2]
Appearance	Solid or viscous liquid	
Spacer Arm Length	107 atoms, 129.0 Å	[1]

Table 2: Chemical Specifications of Azido-dPEG®35-amine

Specification	Value	Citation
CAS Number	749244-38-0	[2]
Molecular Formula	C72H146N4O35	[2]
Molecular Weight	1627.94 g/mol	
Purity	>97%	_

Table 3: Solubility and Storage of Azido-dPEG®35-amine

Parameter	Details	Citation
Solubility	Soluble in water, DMSO, DMF, methylene chloride, and acetonitrile.	
Storage Conditions	Store at -20°C, desiccated. Allow to come to room temperature before opening to prevent moisture condensation.	_

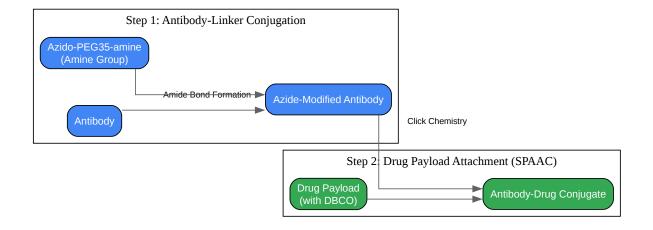
Experimental Protocols and Applications



Azido-PEG35-amine is a versatile tool in bioconjugation, primarily utilized for its ability to participate in "click chemistry" via its azide group and amine-reactive chemistry through its primary amine. This dual functionality allows for the precise and stable linking of molecules, such as in the development of antibody-drug conjugates (ADCs).

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The synthesis of an ADC using **Azido-PEG35-amine** typically follows a two-step process. First, the linker is attached to the antibody through its amine group reacting with an activated carboxylic acid on the antibody. Subsequently, a drug payload containing a strained alkyne (e.g., DBCO) is conjugated to the azide group of the linker via strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction.



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General workflow for ADC synthesis using **Azido-PEG35-amine**.

Detailed Protocol for Protein Modification with Azido-PEG35-amine



This protocol describes the modification of a protein (e.g., an antibody) with **Azido-PEG35-amine** to introduce an azide handle for subsequent conjugation. This is typically achieved by activating carboxyl groups on the protein for reaction with the amine group of the PEG linker.

Materials:

- Protein (e.g., antibody) in a suitable buffer (e.g., MES buffer)
- Azido-PEG35-amine
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Reaction Buffer: Amine-free buffer, pH 6.0 (e.g., 0.1 M MES, 0.5 M NaCl)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting columns

Procedure:

- Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Activation of Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
- Linker Conjugation: Add a 20-fold molar excess of **Azido-PEG35-amine** to the activated protein solution. Incubate for 2 hours at room temperature.
- Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
- Purification: Remove excess, unreacted linker and byproducts using a desalting column, eluting with a suitable storage buffer (e.g., PBS, pH 7.4).



Detailed Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol details the copper-free click chemistry reaction between the azide-modified protein and a DBCO-containing molecule (e.g., a fluorescent dye or drug payload).

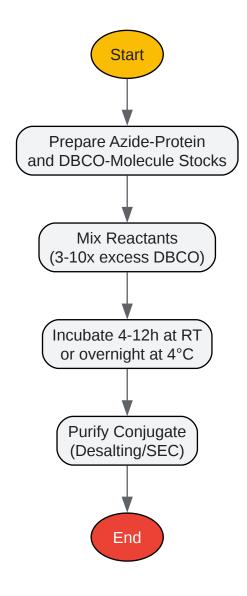
Materials:

- Azide-modified protein (from section 2.2)
- DBCO-containing molecule
- Anhydrous DMSO
- PBS, pH 7.4

Procedure:

- Reactant Preparation: Prepare a stock solution of the DBCO-containing molecule in anhydrous DMSO.
- Click Chemistry Reaction: To the azide-modified protein in PBS, add a 3- to 10-fold molar excess of the DBCO-containing molecule stock solution. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.
- Incubation: Gently mix the reaction and incubate for 4-12 hours at room temperature or overnight at 4°C.
- Purification: Purify the final conjugate to remove unreacted DBCO-molecule using a desalting column or size-exclusion chromatography.





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Workflow for the SPAAC "click chemistry" reaction.

Signaling Pathways and Broader Applications

Azido-PEG35-amine itself is not a signaling molecule and does not directly participate in biological signaling pathways. Its utility lies in its role as a linker to create complex bioconjugates that can be used to study or influence such pathways. For example, an ADC created using this linker could deliver a cytotoxic drug to a cancer cell by targeting a specific cell surface receptor, thereby inducing apoptosis.

The applications of **Azido-PEG35-amine** extend beyond ADCs to include:



- PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs.
- Biomolecule Labeling: Attaching fluorescent dyes or biotin for detection and purification.
- Surface Modification: Functionalizing nanoparticles, quantum dots, or other surfaces to improve biocompatibility and reduce non-specific binding.

Conclusion

Azido-PEG35-amine is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its well-defined structure, dual-functionality, and the biocompatibility of the PEG spacer make it an ideal choice for creating sophisticated bioconjugates for a wide range of applications, from fundamental research to the development of next-generation therapeutics. The detailed protocols and specifications provided in this guide are intended to facilitate its effective implementation in the laboratory.

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References

- 1. vectorlabs.com [vectorlabs.com]
- 2. Azido-PEG35 amine, 749244-38-0 | BroadPharm [broadpharm.com]
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